N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinyl}-2-furamide
Description
Properties
IUPAC Name |
N-[2-[3,5-bis(trifluoromethyl)pyrazol-1-yl]pyridin-3-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F6N4O2/c16-14(17,18)10-7-11(15(19,20)21)25(24-10)12-8(3-1-5-22-12)23-13(26)9-4-2-6-27-9/h1-7H,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEZJKWUHOTVUIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C(=CC(=N2)C(F)(F)F)C(F)(F)F)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F6N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 1,1,1,5,5,5-hexafluoropentane-2,4-dione
The precursor hexafluorodione reacts with hydrazine hydrate in ethanol at 0–5°C, yielding 75–82% crude product. Recrystallization from hexane/ethyl acetate (4:1) provides >98% purity (mp 83–85°C).
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | Anhydrous ethanol |
| Temperature | 0–5°C (ice bath) |
| Reaction Time | 12 hours |
| Hydrazine Equiv. | 1.05 |
| Yield | 78% (avg.) |
Functionalization of 2-Chloro-3-nitropyridine
Nucleophilic Aromatic Substitution
2-Chloro-3-nitropyridine reacts with 3,5-bis(trifluoromethyl)-1H-pyrazole under Mitsunobu conditions:
- Reagents : DIAD (1.2 equiv.), PPh₃ (1.5 equiv.), dry THF.
- Procedure :
- Charge pyridine derivative (1.0 equiv.), pyrazole (1.1 equiv.), and PPh₃ in THF under N₂.
- Add DIAD dropwise at −20°C.
- Warm to 60°C for 18 hours.
- Quench with NH₄Cl, extract with EtOAc, dry over Na₂SO₄.
Yield : 65–72% after silica gel chromatography (hexane:EtOAc 3:1).
Nitro Group Reduction
Catalytic hydrogenation (H₂, 50 psi) over 10% Pd/C in methanol converts the nitro group to amine:
- Conditions :
Amidation with 2-Furoyl Chloride
Schotten-Baumann Reaction
The amine intermediate reacts with 2-furoyl chloride in biphasic conditions:
- Reagents :
- 2-Furoyl chloride (1.2 equiv.)
- 10% NaOH (aq)
- Dichloromethane
- Procedure :
- Dissolve amine (1.0 equiv.) in CH₂Cl₂.
- Add NaOH solution and cool to 0°C.
- Slowly add acyl chloride, stir 2 hours.
- Separate organic layer, wash with HCl (1M), dry, concentrate.
Yield : 68–74% after recrystallization from toluene.
Alternative Coupling via HATU
For higher yields, employ HATU-mediated coupling in DMF:
- Stoichiometry :
- Amine (1.0 equiv.)
- 2-Furoic acid (1.1 equiv.)
- HATU (1.3 equiv.)
- DIPEA (3.0 equiv.)
- Conditions :
Spectroscopic Characterization and Quality Control
NMR Analysis (400 MHz, CDCl₃)
- ¹H NMR : δ 8.72 (d, J=4.8 Hz, 1H, Py-H), 8.25 (s, 1H, Pyrazole-H), 7.89–7.82 (m, 2H, Furan-H), 7.45 (d, J=4.8 Hz, 1H, Py-H), 6.68 (dd, J=3.4, 1.8 Hz, 1H, Furan-H).
- ¹⁹F NMR : δ −62.5 (s, CF₃), −63.1 (s, CF₃).
HPLC Purity
- Column : C18, 150 × 4.6 mm, 3.5 μm
- Mobile Phase : 60:40 MeCN:H₂O (0.1% TFA)
- Retention Time : 8.2 min
- Purity : 95.3% (area normalization).
Industrial-Scale Considerations
Cost Optimization
- Pyrazole Synthesis : Replace hydrazine hydrate with methylhydrazine to reduce byproducts (patent pending).
- Solvent Recovery : Implement THF distillation from reaction mixtures (85% recovery rate).
Chemical Reactions Analysis
Types of Reactions
N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinyl}-2-furamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Anticancer Activity
Recent studies have shown that derivatives of compounds containing the pyrazole moiety exhibit promising anticancer properties. For instance, research indicates that similar trifluoromethyl pyrimidine derivatives demonstrate significant cytotoxic effects against various cancer cell lines, including PC3 (prostate cancer), K562 (chronic myeloid leukemia), HeLa (cervical cancer), and A549 (lung cancer) at concentrations as low as 5 μg/ml . Although the specific activity of N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinyl}-2-furamide has not been extensively documented, its structural similarity suggests potential efficacy against similar targets.
Antifungal and Insecticidal Properties
The compound's antifungal and insecticidal activities have been evaluated in several studies. For example, novel trifluoromethyl pyrimidine derivatives were shown to exhibit good antifungal activity against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum at concentrations around 50 μg/ml . These findings suggest that this compound could also be effective in crop protection applications.
Pesticide Development
The incorporation of trifluoromethyl groups in agrochemical compounds is known to enhance their effectiveness. The pyrazole derivatives have been investigated for their potential as pesticides due to their ability to disrupt pest physiology. Research has indicated moderate insecticidal activities against pests like Mythimna separata and Spodoptera frugiperda, which are significant agricultural threats .
Case Studies and Experimental Findings
Mechanism of Action
The mechanism of action of N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinyl}-2-furamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes .
Comparison with Similar Compounds
Structural Analogues and Their Features
Key Comparative Insights
Trifluoromethyl Groups: Present in both the target compound and N-{4-[({2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinyl}amino)sulfonyl]phenyl}acetamide, these groups enhance metabolic stability and lipophilicity, critical for membrane permeability in drug design . In contrast, compounds like N-(3,5-dimethylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide lack bis(trifluoromethyl) substitution, reducing their resistance to enzymatic degradation .
Linker and Terminal Groups: The 2-furamide group in the target compound provides moderate hydrogen-bonding capacity, whereas the sulfonamide linker in N-{4-[...]phenyl}acetamide improves solubility and target specificity, as seen in kinase inhibitors . Urea-linked derivatives (e.g., 1-[3,5-bis(trifluoromethyl)phenyl]-3-[...]urea) exhibit stronger hydrogen-bond donor-acceptor profiles, favoring catalytic or receptor-binding applications .
Biological Activity
N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinyl}-2-furamide, with the CAS number 955975-38-9, is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H8F6N4O2
- Molar Mass : 390.24 g/mol
- Structure : The compound features a pyridine ring substituted with a pyrazole moiety that contains trifluoromethyl groups, which are known to enhance biological activity and lipophilicity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways:
- Inhibition of Kinase Activity : Preliminary studies suggest that this compound may inhibit specific kinases involved in oncogenic signaling pathways. For instance, similar compounds have shown activity against the NF-κB pathway, which is crucial in cancer progression and inflammation .
- Antioxidant Properties : The presence of trifluoromethyl groups can enhance the compound's ability to scavenge free radicals, potentially contributing to its antioxidant effects .
Anticancer Activity
Several studies have investigated the anticancer potential of compounds structurally similar to this compound. For example:
- Case Study 1 : A derivative exhibited significant inhibition of tumor growth in xenograft models by targeting the NF-κB pathway, demonstrating potential as an anticancer agent .
- Case Study 2 : In vitro assays indicated that related compounds could induce apoptosis in various cancer cell lines through mitochondrial pathways .
Anti-inflammatory Activity
The compound's ability to modulate inflammatory responses has also been noted:
- Case Study 3 : Research highlighted that similar pyrazole derivatives reduced pro-inflammatory cytokine production in macrophages, suggesting a role in managing chronic inflammation .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinyl}-2-furamide, and how can reaction conditions be systematically optimized?
- Methodological Answer : Utilize Design of Experiments (DOE) to systematically vary parameters (e.g., temperature, catalyst loading, solvent polarity) and analyze outcomes via regression models, minimizing trial-and-error approaches . Integrate computational reaction path searches (e.g., quantum chemical calculations) to predict transition states and identify energetically favorable pathways, as demonstrated in ICReDD's framework for reaction optimization .
Q. How can researchers characterize the structural features of this compound to confirm its identity and purity?
- Methodological Answer : Employ NMR spectroscopy (¹H/¹³C, 2D-COSY) to resolve aromatic protons and pyrazole/pyridine ring systems. High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography provides absolute stereochemical confirmation. Cross-reference spectral data with structurally analogous pyrazole derivatives (e.g., SMILES/InChI descriptors for validation) .
Advanced Research Questions
Q. What strategies are recommended for resolving discrepancies in bioactivity data across different studies involving this compound?
- Methodological Answer : Cross-validate assays using orthogonal techniques (e.g., enzyme inhibition vs. cell viability assays). Ensure compound purity via HPLC-UV/ELSD and assess solvent effects (e.g., DMSO concentration) on activity. Compare results with structurally similar analogs (e.g., trifluoromethyl-substituted pyrazoles) to isolate substituent-specific effects .
Q. How can computational chemistry be integrated into the study of this compound's reaction mechanisms or structure-activity relationships (SAR)?
- Methodological Answer : Apply density functional theory (DFT) to map reaction pathways (e.g., nucleophilic substitution at the pyridine ring) and calculate activation energies. Use molecular dynamics (MD) simulations to model ligand-receptor binding dynamics, focusing on trifluoromethyl groups' hydrophobic interactions. Validate predictions with experimental kinetic data .
Q. What methodologies are effective in assessing the compound's interactions with biological targets (e.g., enzymes, receptors)?
- Methodological Answer : Implement surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities (KD). For enzyme targets, use high-throughput screening (HTS) with fluorogenic substrates to measure inhibition constants (Ki). Cross-correlate with in silico docking studies (e.g., AutoDock Vina) to identify key binding residues .
Q. How can researchers design experiments to investigate the impact of trifluoromethyl groups on the compound's physicochemical properties?
- Methodological Answer : Synthesize analogs with non-fluorinated or mono-fluorinated pyrazole substituents. Compare logP (lipophilicity), solubility (via shake-flask method), and metabolic stability (e.g., microsomal assays). Use QSAR models to correlate trifluoromethyl positioning with bioactivity, leveraging data from fluorinated building blocks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
